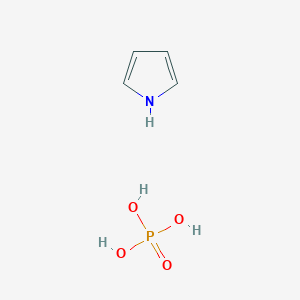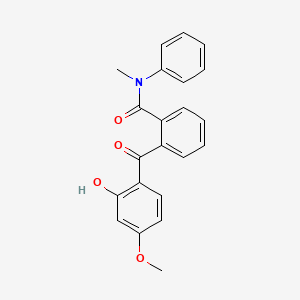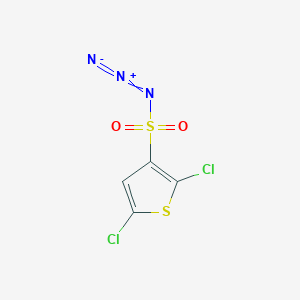
2,5-Dichlorothiophene-3-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorothiophene-3-sulfonyl azide is a chemical compound that belongs to the class of sulfonyl azides It is derived from thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dichlorothiophene-3-sulfonyl azide can be synthesized from 2,5-dichlorothiophene-3-sulfonyl chloride. The general synthetic route involves the reaction of 2,5-dichlorothiophene-3-sulfonyl chloride with sodium azide in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorothiophene-3-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under certain conditions, the azide group can decompose to release nitrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: Reagents include alkynes or alkenes, and the reactions are often catalyzed by copper(I) salts.
Decomposition: This can be induced by heat or light, often in the presence of a catalyst.
Major Products Formed
Substitution: Products include substituted thiophenes with various functional groups.
Cycloaddition: Products are typically triazoles, which are valuable in medicinal chemistry and materials science.
Decomposition: The primary product is nitrogen gas, along with the corresponding thiophene derivative.
Applications De Recherche Scientifique
2,5-Dichlorothiophene-3-sulfonyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Bioconjugation: The azide group is useful in bioconjugation reactions, allowing for the attachment of various biomolecules to surfaces or other molecules.
Medicinal Chemistry: Triazoles formed from cycloaddition reactions with this compound have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,5-dichlorothiophene-3-sulfonyl azide primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorothiophene-3-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
2,4-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different aromatic structure.
5-Chlorothiophene-2-sulfonyl chloride: A related compound with a single chlorine substitution.
Uniqueness
2,5-Dichlorothiophene-3-sulfonyl azide is unique due to the presence of both the dichlorothiophene ring and the azide group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
920756-46-3 |
|---|---|
Formule moléculaire |
C4HCl2N3O2S2 |
Poids moléculaire |
258.1 g/mol |
Nom IUPAC |
2,5-dichloro-N-diazothiophene-3-sulfonamide |
InChI |
InChI=1S/C4HCl2N3O2S2/c5-3-1-2(4(6)12-3)13(10,11)9-8-7/h1H |
Clé InChI |
AJWQFKDSBUZQHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1S(=O)(=O)N=[N+]=[N-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
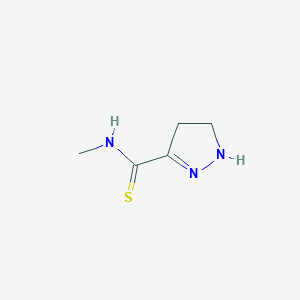
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
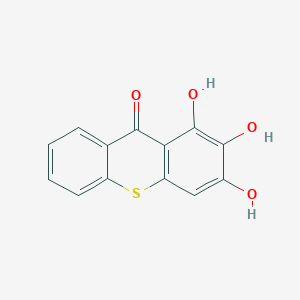

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
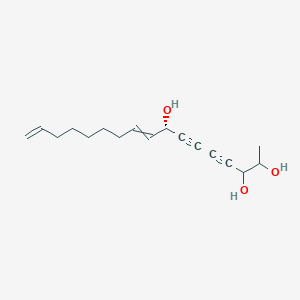
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
